



# Application Notes and Protocols: Electrophysiological and CNS Studies of TRV045

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**TRV045** is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for its therapeutic potential in treating neuropathic pain and epilepsy.[1][2][3][4] S1P1 receptors are widely expressed in the central nervous system (CNS) and are implicated in the modulation of neurotransmission, neuroinflammation, and neuronal membrane excitability.[1][3][4][5][6][7] Preclinical and early-phase clinical studies suggest that **TRV045** may exert its effects by reducing neural hyperexcitability.[5][8]

These application notes provide a summary of the available data from studies on **TRV045**, with a focus on its effects on the central nervous system. While direct electrophysiological studies on single-neuron activity or synaptic plasticity using techniques like patch-clamp have not been detailed in publicly available literature, this document summarizes the findings from preclinical behavioral and cellular assays, as well as clinical studies that provide indirect measures of neuronal activity. Detailed protocols for the key experiments cited are also provided.

## I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of **TRV045**.

Table 1: Preclinical Efficacy of **TRV045** in a Seizure Model



| Experimental<br>Model                                        | Species | Drug/Dose           | Key Finding                              | Statistical<br>Significance |
|--------------------------------------------------------------|---------|---------------------|------------------------------------------|-----------------------------|
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse   | TRV045<br>(30mg/kg) | Increased time to first myoclonic twitch | p=0.02                      |
| Increased time to generalized clonus                         | p=0.056 |                     |                                          |                             |

Data from a study conducted by the NIH-supported Epilepsy Therapy Screening Program (ETSP).[9]

Table 2: Clinical Efficacy of **TRV045** in a Human Pain Model

| Experimental<br>Model                          | Species | Drug/Dose                | Key Finding                                      |
|------------------------------------------------|---------|--------------------------|--------------------------------------------------|
| Capsaicin-Induced<br>Neuropathic Pain<br>Model | Human   | TRV045 (150mg and 300mg) | Dose-dependent reduction in mechanical allodynia |

Data from a Phase 1 proof-of-concept study.[8]

# II. Signaling Pathway and Experimental Workflows

A. Hypothesized Signaling Pathway of TRV045

**TRV045** is a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway for S1P1 receptor activation, which is believed to modulate neuronal excitability and inflammatory responses.





Click to download full resolution via product page

Hypothesized signaling pathway for TRV045.

### B. Experimental Workflow: Preclinical Seizure Model

The following diagram outlines the workflow for the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test used to evaluate the anticonvulsant properties of **TRV045**.





Click to download full resolution via product page

Workflow for the ivPTZ seizure threshold test.

#### C. Experimental Workflow: Clinical CNS Target Engagement Study

This diagram illustrates the workflow for the Transcranial Magnetic Stimulation (TMS) proof-of-concept study to assess the effect of **TRV045** on cortical excitability.[10][11]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Trevena Enrolls First Subject in TRV045 Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Shares TRV045 Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 3. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 4. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Preliminary TRV045 Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. sec.gov [sec.gov]
- 7. Trevena Announces Completion of Phase 1 Study for TRV045, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. biospace.com [biospace.com]
- 10. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate TRV045 as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 11. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate TRV045 as a Potential Treatment for Epilepsy and Other CNS Disorders | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiological and CNS Studies of TRV045]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#electrophysiological-studies-of-trv045-on-neuronal-activity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com